molecular formula C19H16ClN5O5S B2730664 2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide CAS No. 330675-70-2

2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide

Cat. No.: B2730664
CAS No.: 330675-70-2
M. Wt: 461.88
InChI Key: QCPVSWUCKSHSEQ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, a sulfamoyl group, and a nitrobenzamide moiety. It is often used in research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-4,6-dimethylpyrimidine, which is then reacted with an appropriate aniline derivative under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a wide range of products, depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamide derivatives and nitrobenzamide compounds, such as:

Uniqueness

What sets 2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Biological Activity

The compound 2-chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzamide is a complex organic molecule that belongs to the class of sulfonamides and benzamides. It exhibits potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C17H18ClN5O4S\text{C}_{17}\text{H}_{18}\text{ClN}_{5}\text{O}_{4}\text{S}

This compound features a chlorinated benzene ring, a nitro group, and a sulfamoyl moiety attached to a pyrimidine derivative, which contributes to its diverse biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The mechanism of action may involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit α-glucosidase and α-amylase, enzymes critical for carbohydrate metabolism, which can be beneficial in managing diabetes .
  • Binding Interactions : Molecular docking studies suggest that the compound forms hydrogen bonds and hydrophobic interactions with active site residues of target proteins, enhancing its inhibitory efficacy .

Antidiabetic Potential

Recent studies have highlighted the antidiabetic potential of compounds similar to this compound. For example:

  • Inhibition Studies : Compounds with similar structures have been shown to exhibit significant inhibitory activity against α-glucosidase and α-amylase, with IC₅₀ values indicating potent activity (e.g., 10.75 ± 0.52 μM) . This suggests that modifications in substituents can enhance biological efficacy.

Antimicrobial Activity

Sulfonamide derivatives are well-known for their antimicrobial properties. The compound's structural features may contribute to:

  • Bactericidal Effects : The presence of the sulfonamide group is linked to antibacterial activity by inhibiting bacterial folic acid synthesis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that certain substitutions on the phenyl and pyrimidine rings significantly influence the biological activity:

CompoundSubstituentIC₅₀ Value (μM)Activity Type
5o2-CH₃-5-NO₂10.75 ± 0.52Antidiabetic
5m2-CH₃-3-NO₂Higher than 5oAntidiabetic
5p2-CH₃-4-NO₂Lower than 5oAntidiabetic

The position and nature of substituents (electron-donating vs. electron-withdrawing) play crucial roles in modulating the compound's activity against enzymes .

Case Studies

  • In Silico Studies : Molecular dynamics simulations have validated the binding stability of this compound within the active site of target proteins, indicating its potential as a therapeutic agent for diabetes management .
  • Comparative Analysis : A comparative study with other sulfonamide derivatives revealed that modifications leading to increased hydrophobic interactions correlate with enhanced inhibitory potency against targeted enzymes .

Properties

IUPAC Name

2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O5S/c1-11-9-12(2)22-19(21-11)24-31(29,30)15-6-3-13(4-7-15)23-18(26)16-10-14(25(27)28)5-8-17(16)20/h3-10H,1-2H3,(H,23,26)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPVSWUCKSHSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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